molecular formula C25H28FN3O2S B2633264 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 932293-47-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2633264
CAS No.: 932293-47-5
M. Wt: 453.58
InChI Key: LXFIAYFMZDFTSY-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a tetrahydroisoquinoline moiety, and a fluorobenzene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2S/c1-28(2)23-11-7-20(8-12-23)25(29-16-15-19-5-3-4-6-21(19)18-29)17-27-32(30,31)24-13-9-22(26)10-14-24/h3-14,25,27H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFIAYFMZDFTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)phenyl derivatives, followed by the introduction of the tetrahydroisoquinoline unit and the sulfonamide group. Common reagents used in these reactions include dimethylamine, isoquinoline derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like hydroxide or amines replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide exhibit anticancer properties. The sulfonamide group has been linked to the inhibition of tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of sulfonamides have shown promise in targeting specific cancer cell lines by interfering with metabolic pathways essential for cancer cell survival .

Inflammation and Immune Response Modulation

The compound has been explored for its potential as an inhibitor of the NLRP3 inflammasome. This is crucial in the context of inflammatory diseases where excessive activation of the inflammasome leads to chronic inflammation. In vivo studies demonstrated that modifications to the sulfonamide moiety can enhance the compound's efficacy in reducing IL-1β levels and ameliorating symptoms in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) .

Neurological Disorders

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. The structure of this compound suggests potential interactions with neurotransmitter systems that could be beneficial in treating conditions like Parkinson's disease and depression .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Research indicates that this compound may exhibit antibacterial effects by inhibiting bacterial folate synthesis pathways. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Case Study 1: Inflammation Inhibition

A study published in Nature Communications highlighted the effectiveness of JC-171 (a derivative of sulfonamide compounds) in inhibiting NLRP3 inflammasome activation in mouse models. The results showed a significant reduction in clinical scores and histological evidence of myelin injury when treated with JC-171 compared to controls .

Case Study 2: Anticancer Efficacy

In a research article from Cancer Research, a series of sulfonamide derivatives were tested against various cancer cell lines. The study found that specific modifications to the sulfonamide structure enhanced cytotoxicity against breast cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic use, drawing from diverse research sources.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. Its molecular formula is C28H35N3O3S with a molecular weight of 493.67 g/mol. The IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide.

Structural Formula

The structural representation can be summarized as follows:

C28H35N3O3S\text{C}_{28}\text{H}_{35}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that tetrahydroisoquinoline derivatives can act as potent inhibitors of Rho kinase, an enzyme implicated in various cellular processes including smooth muscle contraction and cell migration . This inhibition may lead to therapeutic effects in conditions such as hypertension and cancer.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines. For instance, the tetrahydroisoquinoline derivatives have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Tetrahydroisoquinolines have been linked to neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and the modulation of neuroinflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Animal Models

Research involving animal models has also shown promising results. In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups . These results suggest that the compound may not only inhibit tumor growth but also potentially enhance survival rates.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Tetrahydroisoquinoline : Using starting materials like phenylethylamine derivatives.
  • Substitution Reactions : To introduce the dimethylamino group and sulfonamide functionalities.
  • Fluorination : To achieve the desired fluorine substitution on the benzene ring.

These synthetic pathways are crucial for developing analogs with enhanced biological activity or reduced toxicity profiles.

Q & A

Q. What are the recommended synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the tetrahydroisoquinoline core via reductive amination or cyclization of appropriate precursors (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives) .
  • Step 2 : Introduction of the 4-(dimethylamino)phenyl group via alkylation or nucleophilic substitution, often using bromo- or chloroethyl intermediates .
  • Step 3 : Sulfonamide formation by reacting the amine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. Key Table: Example Yields from Analogous Syntheses

StepIntermediateYield (%)Purity (HPLC)
1Tetrahydroisoquinoline core65–85>95%
2Alkylated intermediate70–90>90%
3Final sulfonamide50–75>98%
Data extrapolated from , and 12.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and sulfonamide NH (δ ~7.5–8.0 ppm in DMSO-d₆) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., for tetrahydroisoquinoline configuration) .

Q. What is the primary biological target of this compound, and how is receptor binding validated?

This sulfonamide derivative is hypothesized to act as an orexin-1 receptor (OX1R) antagonist , based on structural analogs (e.g., N-benzyl tetrahydroisoquinoline derivatives) showing high OX1R affinity .

  • Validation Methods :
    • Competitive Binding Assays : Use ³H-labeled OX1R ligands (e.g., SB-674042) in HEK293 cells expressing recombinant OX1R .
    • Calcium Flux Assays : Measure inhibition of orexin-A-induced Ca²⁺ signaling in hypothalamic neurons .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize OX1R antagonism?

  • Variable Substituents :
    • Tetrahydroisoquinoline Core : Modify substituents at positions 6/7 (e.g., methoxy, methyl) to enhance lipophilicity and CNS penetration .
    • Sulfonamide Group : Replace 4-fluoro with chloro or methyl to study electronic effects on receptor binding .
  • Assays :
    • In Vitro : IC₅₀ determination via competitive binding .
    • In Vivo : Behavioral models (e.g., stress-induced hyperarousal in rodents) to assess efficacy .

Q. Key Table: SAR Trends from Analogous Compounds

Substituent (R)OX1R IC₅₀ (nM)LogP
4-Fluoro12 ± 23.1
4-Chloro8 ± 13.5
4-Methyl25 ± 42.8
Data adapted from and .

Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy?

  • Issue : High OX1R affinity (nM range) but poor efficacy in animal models.
  • Solutions :
    • Pharmacokinetic Profiling : Measure plasma/brain exposure (LC-MS/MS) to confirm CNS penetration .
    • Metabolic Stability : Assess hepatic microsomal clearance; introduce electron-withdrawing groups (e.g., fluoro) to reduce CYP450 metabolism .
    • Off-Target Screening : Use panels (e.g., CEREP) to rule out activity at related receptors (e.g., OX2R, serotonin receptors) .

Q. What strategies improve CNS permeability for this sulfonamide derivative?

  • Structural Modifications :
    • Reduce molecular weight (<450 Da) by removing non-essential substituents.
    • Optimize LogP (2–5) via fluorination or dimethylamino groups to enhance passive diffusion .
  • Experimental Validation :
    • PAMPA-BBB Assay : Predict blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .
    • In Situ Perfusion : Quantify brain uptake in rodent models .

Q. How to assess selectivity against OX2R and other GPCRs?

  • Binding Assays : Screen against OX2R, dopamine D2, and histamine H1 receptors using radioligand displacement .
  • Functional Assays : Measure cAMP accumulation or β-arrestin recruitment for off-target GPCR activity .

Q. What in silico methods predict metabolic hotspots?

  • Software Tools :
    • MetaSite : Predicts CYP450-mediated oxidation sites (e.g., benzylic positions in tetrahydroisoquinoline) .
    • Molnova ADMET : Estimates metabolic stability and toxicity risks .
  • Validation : Compare predictions with in vitro microsomal stability data .

Q. How to evaluate metabolic stability in preclinical models?

  • Hepatic Microsomes : Incubate compound with human/rat liver microsomes (37°C, NADPH), quantify remaining parent drug via LC-MS .
  • Half-Life (t₁/₂) : Aim for t₁/₂ > 30 minutes; modify labile groups (e.g., replace ester with amide) if unstable .

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